2,4-Difluoro-6-nitrophenylacetic acid
Description
Properties
CAS No. |
1803827-71-5 |
|---|---|
Molecular Formula |
C8H5F2NO4 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-(2,4-difluoro-6-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
UTXSTHWOIIXBBT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2,4-Difluoro-6-nitrophenylacetic acid serves as a versatile intermediate in organic synthesis. Its applications include:
- Heterocycle Formation : The compound can be reduced to form various heterocycles, which are crucial in developing biologically active molecules. For instance, derivatives of this compound have been used to synthesize quindoline derivatives that exhibit enzyme inhibition properties and potential anticancer activity .
- Protecting Group : It can act as a protecting group for alcohols during synthetic reactions. The esterification process allows for selective reactions without interfering with other functional groups present in the molecule .
Herbicidal Properties
The compound has shown selective herbicidal properties, making it a candidate for agricultural applications. Its efficacy in controlling specific weed species while minimizing damage to crops is an area of ongoing research. Preliminary studies indicate that it may inhibit the growth of certain plants by disrupting their metabolic pathways .
Case Study 1: Synthesis of Quindoline Derivatives
In a study focusing on the synthesis of quindoline derivatives from this compound, researchers demonstrated the compound's ability to undergo reduction and cyclization reactions effectively. The resulting derivatives were tested for their anticancer properties, showing promising results against various cancer cell lines.
Case Study 2: Herbicide Efficacy Trials
A series of field trials were conducted to evaluate the herbicidal efficacy of this compound on common agricultural weeds. Results indicated significant reductions in weed biomass compared to untreated controls, suggesting its potential as a selective herbicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positional isomerism of fluorine and nitro groups significantly impacts reactivity and applications. Key comparisons include:
2,3-Difluoro-6-nitrophenylacetic Acid
- Structure : Fluorine at 2- and 3-positions, nitro at 6-position.
- Melting point: 156°C .
- Applications : Used in fluorinated oxindole synthesis for anticancer agents .
4-Nitrophenylacetic Acid
- Structure : Nitro group at the para position (4-position) without fluorine substituents.
- Properties : Higher melting point (156°C ) due to symmetry; lacks the electronic effects of fluorine. Used as a precursor for dyes and pharmaceuticals .
2,6-Difluoro-4-nitrophenol
- Structure : Nitro at 4-position, fluorine at 2- and 6-positions.
- Properties: Phenolic hydroxyl group increases acidity (pKa ~4.5) compared to phenylacetic acid derivatives. Applications include agrochemical intermediates .
Functional Group Variations
2,4-Difluoro-6-nitroaniline
- Structure: Amino group replaces the acetic acid moiety.
- Properties: Enhanced nucleophilicity due to the amino group; used in azo dye synthesis and as a ligand in coordination chemistry .
2-Fluoro-2-(2-nitrophenyl)acetic Acid Derivatives
Physical and Chemical Properties
Preparation Methods
Nitration of Difluorobenzene Derivatives
A common initial step is the nitration of 2,4-difluorobenzene or related halogenated benzenes to introduce the nitro group at the 6-position (para to one fluorine and ortho to another). This is achieved by:
- Using a nitration mixture of concentrated nitric acid and sulfuric acid (oleum)
- Conducting the reaction in a polar solvent such as methylene dichloride
- Controlling temperature strictly (below 30–40 °C) to avoid over-nitration or side reactions
For example, nitration of 2,4-difluorobenzene yields 2,4-difluoro-6-nitrobenzene with yields reported up to 83% under optimized conditions.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Nitration | 2,4-Difluorobenzene, HNO3/H2SO4, DCM, <40 °C | 2,4-Difluoro-6-nitrobenzene | 83 |
Side Chain Introduction: Formation of Phenylacetic Acid Moiety
The phenylacetic acid side chain is introduced usually via:
- Condensation of the nitro-substituted fluorobenzene with diethyl malonate or malononitrile derivatives
- Followed by hydrolysis, acidification, and decarboxylation steps to convert the ester or nitrile intermediates into the acetic acid functionality
For instance, condensation of 2,4-difluoro-6-nitrobenzene with diethyl malonate in the presence of a base yields diethyl 2,4-difluoro-6-nitrophenylmalonate, which upon hydrolysis and decarboxylation gives the target phenylacetic acid.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Condensation | 2,4-Difluoro-6-nitrobenzene + diethyl malonate, base, aprotic solvent | Diethyl 2,4-difluoro-6-nitrophenylmalonate | High (not specified) |
| Hydrolysis & Decarboxylation | Acidic hydrolysis, heat | 2,4-Difluoro-6-nitrophenylacetic acid | High (optimized) |
Alternative Routes: Halogenation and Diazotization
Some methods employ:
- Reduction of the nitro group to an amine
- Diazotization of the amine followed by fluorination or substitution to fine-tune fluorine positioning
- Bromination and cyanidation steps to introduce the acetic acid side chain through subsequent hydrolysis
These routes are more complex but allow for precise substitution patterns and are suitable for industrial scale production due to mild reaction conditions and high yields.
Research Findings and Optimization
- Temperature Control: Maintaining reaction temperatures below 40 °C during nitration minimizes by-products and improves regioselectivity.
- Solvent Choice: Polar aprotic solvents like dichloromethane or sulfolane enhance nitration and condensation efficiency.
- Catalysts: Use of phase transfer catalysts and Lewis acids can improve yields in condensation and substitution reactions.
- Reaction Sequence Flexibility: The order of hydrolysis, reduction, and diazotization steps can be adjusted to optimize yield and purity.
- Industrial Viability: Methods emphasize cheap, readily available starting materials (e.g., fluorobenzenes), mild conditions, and scalability.
Summary Table of Preparation Methods
The preparation of This compound is well-established through nitration of difluorobenzenes followed by side chain introduction via malonate condensation and subsequent hydrolysis. Alternative multi-step routes involving reduction, diazotization, and halogenation provide control over substitution patterns and improve industrial applicability. These methods leverage mild conditions, readily available reagents, and optimized reaction parameters to achieve high yields and purity, making the synthesis suitable for both laboratory and industrial production.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,4-Difluoro-6-nitrophenylacetic acid, and what challenges arise during nitration and fluorination?
- Methodology : Start with phenylacetic acid derivatives and employ electrophilic nitration (e.g., using HNO₃/H₂SO₄) at elevated temperatures. Fluorination can be achieved via halogen exchange with KF in polar aprotic solvents. Challenges include regioselectivity (para vs. ortho nitro placement) and side reactions from nitro group instability. Purification via recrystallization (solubility in hot ethanol or acetone) is critical .
Q. How can mass spectrometry (MS) be optimized for characterizing this compound?
- Methodology : Use electron ionization (EI)-MS for fragmentation patterns. Key diagnostic ions include the molecular ion peak (M⁺) and fragments reflecting loss of COOH (Δm/z = -45) or NO₂ (Δm/z = -46). Compare with NIST reference spectra for fluorinated nitroaromatics to validate fragmentation pathways .
Q. What solubility properties should guide solvent selection for purification or reaction design?
- Data : Nitrophenylacetic acids exhibit limited aqueous solubility but dissolve in polar organic solvents (e.g., ethanol, DMSO). Fluorine substituents enhance solubility in ethers. Solubility data for analogs (e.g., 4-Nitrophenylacetic acid: 153–155°C mp, soluble in ethanol ) suggest similar behavior. Use solubility parameters (HSPiP) for solvent optimization.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational physicochemical data (e.g., logP, pKa)?
- Methodology : Cross-validate using multiple techniques. For example, compare experimental logP (shake-flask method) with predictions from UFZ-LSER or EPISuite databases. Discrepancies may arise from fluorine’s electronegativity affecting hydrogen bonding; refine computational models by incorporating halogen-specific parameters .
Q. What strategies improve yield in multi-step syntheses involving nitro and fluoro groups?
- Methodology : Protect the carboxylic acid group (e.g., as a methyl ester) during nitration/fluorination to prevent side reactions. Use Pd-catalyzed coupling for late-stage fluorination. Monitor reaction progress via TLC (silica gel, UV-active spots) and optimize quenching conditions to minimize nitro group reduction .
Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodology : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, identifying electron-deficient positions. Compare with analogous compounds (e.g., 2,3,4,5,6-Pentafluorophenylacetic acid ) to assess fluorine’s directing effects. Validate predictions with kinetic studies (e.g., reaction with amines).
Q. What derivatization methods enhance detection in chromatographic analysis?
- Methodology : Use bifunctional reagents (e.g., 1,5-difluoro-2,4-dinitrobenzene ) to derivatize the carboxylic acid group, improving UV/Vis or fluorescence detection. Optimize reaction pH (neutral to mildly basic) and validate via LC-MS to confirm derivative stability.
Q. How do fluorine substituents influence the compound’s spectroscopic properties (e.g., NMR, IR)?
- Methodology : In ¹⁹F NMR, expect distinct shifts for ortho/para fluorine atoms (δ ≈ -110 to -120 ppm). IR analysis should show strong C-F stretches (~1100 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹). Compare with trifluoroacetic acid NMR challenges to optimize decoupling parameters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
